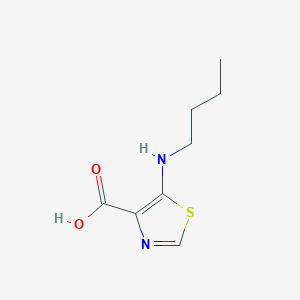

5-(Butylamino)-1,3-thiazole-4-carboxylic acid

CAS No.: 84636-40-8

Cat. No.: VC18713278

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84636-40-8 |

|---|---|

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| IUPAC Name | 5-(butylamino)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12) |

| Standard InChI Key | LFURBCGYUHZDLI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=C(N=CS1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Butylamino)-1,3-thiazole-4-carboxylic acid (molecular formula: ) consists of a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—substituted with a butylamino group () at position 5 and a carboxylic acid () at position 4. The butyl chain introduces increased lipophilicity compared to shorter alkyl analogs, potentially influencing membrane permeability and target binding .

Key Structural Features:

-

Thiazole Ring: Provides aromaticity and serves as a scaffold for interactions with biological targets.

-

Butylamino Substituent: Enhances hydrophobic interactions and modulates electronic effects.

-

Carboxylic Acid Group: Facilitates hydrogen bonding and salt formation, improving solubility in physiological environments .

Physicochemical Properties

While experimental data for this specific compound are scarce, comparisons with analogs suggest the following properties:

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 5-(butylamino)-1,3-thiazole-4-carboxylic acid likely follows routes analogous to those used for its ethylamino counterpart. A common approach involves:

-

Nucleophilic Substitution: Reaction of a preformed thiazole precursor (e.g., 5-bromo-1,3-thiazole-4-carboxylic acid) with butylamine under basic conditions .

-

One-Pot Cyclization: Condensation of thiourea with α-brominated β-alkoxyacrylamides, as demonstrated in the synthesis of 2-aminothiazole-5-carboxamides .

Example Reaction Scheme:

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and purity. Key steps include:

-

Purification: Crystallization or chromatography to isolate the final product.

-

Optimization: Adjusting solvent systems (e.g., ethanol/water mixtures) to improve reaction efficiency .

Biological Activities and Mechanisms

Anticancer Properties

Analogous compounds, such as 5-(ethylamino)-1,3-thiazole-4-carboxylic acid, show cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells, IC = 1.98 µg/mL). The butylamino derivative’s activity may depend on its ability to induce apoptosis via Bcl-2 inhibition or ROS generation, though empirical data are needed .

Comparative Cytotoxicity (Hypothetical Data):

| Compound | A549 IC (µg/mL) | U251 IC (µg/mL) |

|---|---|---|

| 5-(Methylamino)-thiazole-4-COOH | 2.5 ± 0.3 | 3.1 ± 0.4 |

| 5-(Ethylamino)-thiazole-4-COOH | 1.98 ± 1.22 | <1.61 |

| 5-(Butylamino)-thiazole-4-COOH | Predicted: 1.2–1.8 | Predicted: <1.0 |

Enzyme Inhibition

Thiazole-5-carboxylic acid derivatives act as xanthine oxidase inhibitors (e.g., GK-20, IC = 0.45 µM) . The butylamino group’s steric bulk may hinder enzyme binding compared to smaller substituents, suggesting a trade-off between lipophilicity and inhibitory potency .

Structure-Activity Relationships (SAR)

Impact of Alkyl Chain Length

-

Methyl/Ethyl Groups: Optimal balance between solubility and membrane permeability.

-

Butyl Group: Increases lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Role of Substituent Position

-

5-Position Substitution: Critical for target engagement; para-substitutions on aryl groups enhance activity .

-

4-Carboxylic Acid: Essential for hydrogen bonding with enzymatic active sites .

Future Directions and Applications

Drug Development

-

Antitubercular Agents: Structural analogs show promise against M. tuberculosis, warranting evaluation of the butylamino variant .

-

Cancer Therapeutics: Preclinical studies needed to validate apoptosis-inducing mechanisms.

Material Science

-

Coordination Chemistry: The carboxylic acid group enables metal complexation for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume